(4E)-TCO-PNB Ester

Vue d'ensemble

Description

Synthesis Analysis

Esters can be synthesized via the reaction of ketene dithioacetal with a variety of aromatic ketone compounds . This process involves a cascade reaction involving the addition of the ketene compound to the ketone compound, elimination of methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by readdition of methylthiolate anion .Molecular Structure Analysis

The molecular structure of esters can be influenced by changing electric field strengths . The molecular electrostatic potential can be used to predict the active point of discharge .Chemical Reactions Analysis

Esters undergo hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol . The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Lithium-Ion Storage : A study by Idota et al. (1997) discusses a tin-based amorphous composite oxide (TCO) as a high-capacity lithium-storage material. This material can replace carbon-based lithium intercalation materials used in lithium-ion rechargeable batteries, showing more than 50% higher specific capacity for reversible lithium adsorption compared to carbon families (Idota et al., 1997).

Synthesis of Bioorthogonal Reagents : O'Brien et al. (2017) describe the stereoselective synthesis of bicyclo[6.1.0]nonene precursors of the bioorthogonal reagents s-TCO and BCN, highlighting the application of TCO in bioorthogonal chemistry (O'Brien et al., 2017).

Reductive Cleavage of Esters : A method for the reductive cleavage of 2,2,2-trichloroethylesters (TCE esters) using titanocene catalysis is discussed by Gansäuer and Dahmen (2012). This method offers a mild alternative to traditional ester cleavage methods in organic synthesis (Gansäuer & Dahmen, 2012).

Polymerization for Photolithography : Sanders et al. (2003) investigate metal-catalyzed addition polymerization of fluorinated, ester-functionalized tricyclo[4.2.1.0^(2,5)]non-7-enes. The study emphasizes the use of TCO in the development of photoresists for 157 nm lithography, highlighting its potential in optoelectronics (Sanders et al., 2003).

Polymer Degradation and Stability : Liu et al. (2007) explore the thermal properties and degradation behaviors of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) (PNB-dialkyl esters). The study provides insights into the thermal stability and degradation profiles of PNB esters, which are important for various industrial applications (Liu et al., 2007).

Transparent Conducting Oxides : Minami (2000) reviews the development of transparent conducting oxide (TCO) thin films, including binary compounds like SnO2 and In2O3. This research is crucial in the context of TCOs for applications like solar panels and touch screens (Minami, 2000).

Chemical Modification of Polynorbornene : Tanaka and Endo (2013) discuss the transformation of ester moiety containing polynorbornene to carboxylic acid structure, demonstrating the flexibility and modifiability of PNB structures for various chemical applications (Tanaka & Endo, 2013).

Labeling with Technetium-99m : Visentin et al. (2004) report on the labeling of N-[N-(3-diphenylphosphino propionyl)glycyl]cysteine and its methyl ester derivative with technetium-99m. This work is relevant in the context of diagnostic nuclear medicine (Visentin et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

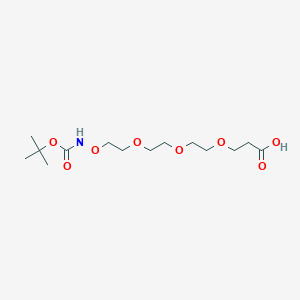

IUPAC Name |

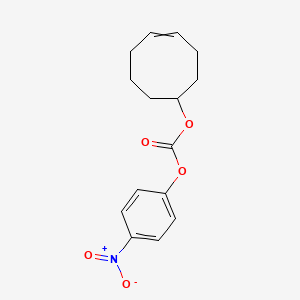

cyclooct-4-en-1-yl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)